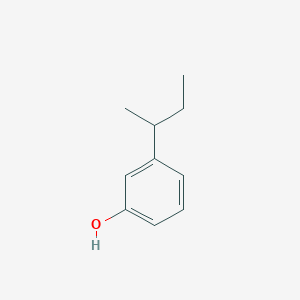
Phenol, 3-(1-methylpropyl)-
Descripción general
Descripción
Phenol, 3-(1-methylpropyl)-, also known as m-sec-butyl-phenol, is an organic compound with the molecular formula C10H14O . It has a molecular weight of 150.2176 .
Molecular Structure Analysis
The molecular structure of Phenol, 3-(1-methylpropyl)- consists of a phenol group attached to a 1-methylpropyl group . The IUPAC Standard InChI is InChI=1S/C10H14O/c1-3-8(2)9-5-4-6-10(11)7-9/h4-8,11H,3H2,1-2H3 .Aplicaciones Científicas De Investigación
Catalytic Methylation of Phenol
A study on the catalytic methylation of phenol with methanol, using a Cu–Co ferrospinel system, demonstrated significant phenol conversion and production of 2,6-xylenol at specific conditions. The results showed the sequential nature of phenol methylation and provided insights into the catalytic performance of various compositions in the ferrospinel system (Mathew et al., 2002).
Phenol in Fischer Carbene Complex Reactions
The reaction of 1-phenylpropyne with a Fischer carbene complex was explored, focusing on the phenol product's regioselectivity. This study provided insights into the mechanisms of the reaction and the factors influencing the formation of phenol products (Waters et al., 1999).
Phenol-Sulfuric Acid Reaction for Sugar Analysis
The phenol-sulfuric acid method, a colorimetric method for determining sugars and related substances, utilizes phenol's reaction with sugars to produce a stable, colorimetrically quantifiable product. This method is useful in polysaccharide composition analysis (Dubois et al., 1956).
Ortho-Ethynylation of Phenols
Research on the ortho-ethynylation of phenols using silylated chloroethyne demonstrated a successful method for modifying various substituted phenols. This process is significant for synthesizing ortho-ethynylated products in high yields (Kobayashi et al., 2002).
Alkylation of Phenol with 1-Propanol
A study on vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts revealed high selectivity for 2-propylphenol, indicating a concurrent occurrence of propylation of phenol and dehydrogenation of 1-propanol. This research adds to the understanding of phenol alkylation processes (Sato et al., 1999).
Phenol Permeation through Supported Liquid Membranes
The study of phenol recovery from aqueous phases using supported liquid membranes containing functionalized polyorganosiloxanes provided valuable insights into the optimization of phenol permeation for environmental and industrial applications (Jaber et al., 2005).
Meta-C–H Bonds Cross-Coupling
Research on meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives using a U-shaped template offered new insights into cross-coupling reactions. This work contributes to the understanding of selective bond formation in organic synthesis (Wan et al., 2013).
Recovery of Phenol from Solutions Using Hollow Fibre Contactors
A study on the recovery of phenol from aqueous solutions using hydrophobic polypropylene membrane contactors highlighted the efficiency of this method in removing phenol from solutions, which is crucial for environmental remediation (González-Muñoz et al., 2003).
Ortho-Methylation of Phenol with Methanol
Research into the methylation of phenol with methanol over copper manganese mixed oxide spinels provided valuable insights into the influence of catalyst composition and reaction parameters on the selectivity and efficiency of the process (Reddy et al., 2006).
Direcciones Futuras
Phenol derivatives, including Phenol, 3-(1-methylpropyl)-, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are used in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research may focus on developing innovative synthetic methods for the preparation of complex phenol derivatives .
Propiedades
IUPAC Name |
3-butan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-8(2)9-5-4-6-10(11)7-9/h4-8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYBZLCUXTUWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883985 | |
| Record name | Phenol, 3-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3-(1-methylpropyl)- | |
CAS RN |
3522-86-9 | |
| Record name | 3-(1-Methylpropyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3522-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-(1-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



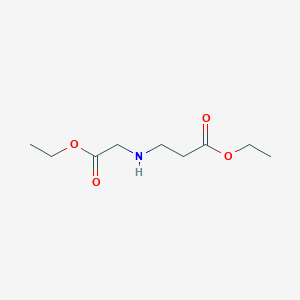
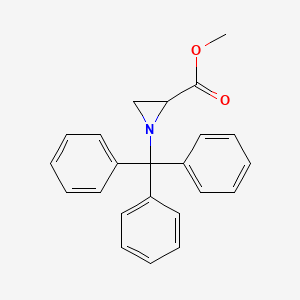
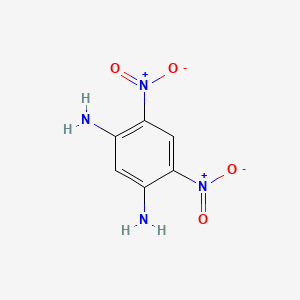
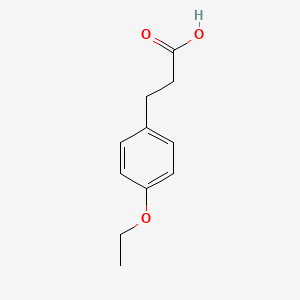
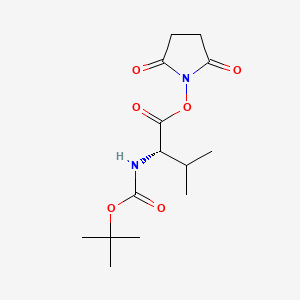
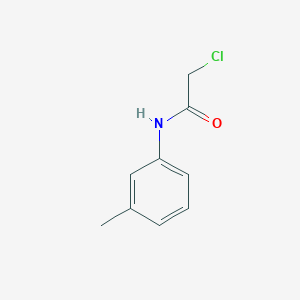
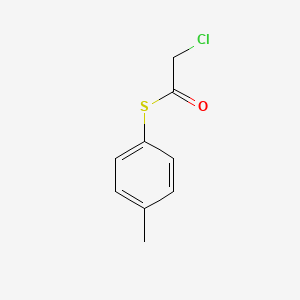
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B1581065.png)
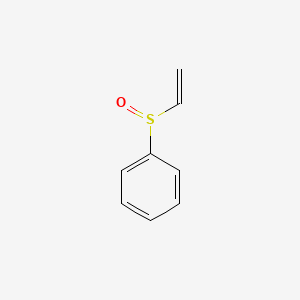

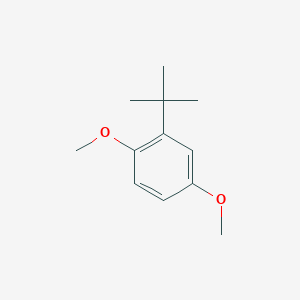
![4H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1581074.png)
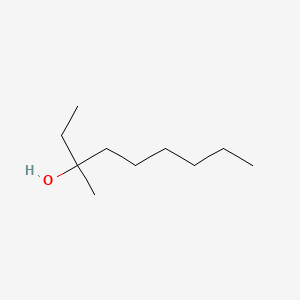
![6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-](/img/structure/B1581076.png)